molecular formula C15H12BrNO3 B239691 Methyl 2-[(4-bromobenzoyl)amino]benzoate

Methyl 2-[(4-bromobenzoyl)amino]benzoate

Cat. No.: B239691
M. Wt: 334.16 g/mol
InChI Key: HHFYIQLCRNOEDD-UHFFFAOYSA-N
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Description

Methyl 2-[(4-bromobenzoyl)amino]benzoate is an aromatic ester derivative featuring a benzoate core substituted at the 2-position with a 4-bromobenzoylamino group. Its molecular formula is inferred as C₁₅H₁₁BrNO₃, based on structural analogs reported in the literature . The compound is synthesized via amidation reactions, likely starting from methyl anthranilate (methyl 2-aminobenzoate) and 4-bromobenzoyl chloride, followed by purification via column chromatography . Key physical properties include a solid-state structure stabilized by hydrogen bonding (N–H···O) and π-π interactions, as determined by crystallographic tools such as SHELX and ORTEP .

Properties

Molecular Formula

C15H12BrNO3

Molecular Weight

334.16 g/mol

IUPAC Name

methyl 2-[(4-bromobenzoyl)amino]benzoate

InChI

InChI=1S/C15H12BrNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18)

InChI Key

HHFYIQLCRNOEDD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-[(4-bromobenzoyl)amino]benzoate with five structurally related compounds, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Formula Key Physical Properties Applications/Notes
This compound 4-Bromobenzoyl amino group at C2 C₁₅H₁₁BrNO₃ Solid state; hydrogen bonding (N–H···O); IR: 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O) Potential agrochemical precursor; structural analogs used in pesticides
Methyl 2-[(4-methylpentan-2-yl)amino]benzoate (28) Aliphatic 4-methylpentan-2-yl amino group at C2 C₁₄H₂₁NO₂ Liquid; density 1.12 g/cm³; IR: 1715 cm⁻¹ (ester C=O), no amide peak Intermediate in organic synthesis; lower thermal stability due to flexible chain
Methyl 5-bromo-2-(4-phenylbenzamido)benzoate 5-Bromo + 4-biphenylylcarbonyl amino groups at C2 C₂₁H₁₅BrNO₃ Higher molecular weight (449.26 g/mol); likely crystalline Enhanced lipophilicity; potential use in materials science or drug design
Methyl 2-((4-((3,4-dichlorophenyl)thio)-3-nitrobenzyl)amino)benzoate (43d) 3-Nitro + 3,4-dichlorophenylthio groups at C4 of benzyl C₂₁H₁₅Cl₂N₃O₄S Yellow solid; NMR: δ 8.29 (t, J=5.5 Hz, 1H), 7.96 (dd, J=8.0, 1.4 Hz, 1H) Herbicidal activity inferred from nitro and thioether substituents
Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate Ethoxy-oxobutyl chain at amino group C₁₄H₁₉NO₄ Liquid; IR: 1730 cm⁻¹ (ester), 1655 cm⁻¹ (amide); increased solubility in organic solvents Used in peptide mimetics or prodrugs due to ester hydrolysis potential
2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate 4-Bromophenyl oxoethyl ester + 2-methyl substitution C₁₇H₁₄BrO₃ Crystalline; photolabile; UV-sensitive Photolysis applications; precursor for oxazole/imdazole synthesis

Key Structural and Functional Insights:

Substituent Effects on Reactivity :

  • The 4-bromobenzoyl group in the target compound enhances electrophilicity at the amide carbonyl, facilitating nucleophilic reactions (e.g., hydrolysis or cross-coupling) compared to aliphatic analogs like compound 28 .
  • Nitro and thioether groups (compound 43d ) introduce redox activity and sulfur-mediated interactions, relevant in pesticidal applications .

Physical Properties :

  • Crystallinity : Brominated aromatic derivatives (target compound, 43d , and ) exhibit higher melting points and crystallinity due to rigid aromatic stacking, unlike aliphatic analogs .
  • Spectroscopic Signatures : IR spectra distinguish ester (1720–1730 cm⁻¹) and amide (1655–1660 cm⁻¹) carbonyl groups across all compounds .

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